Ethylmagnesium chloride

Overview

Description

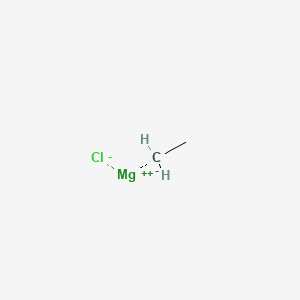

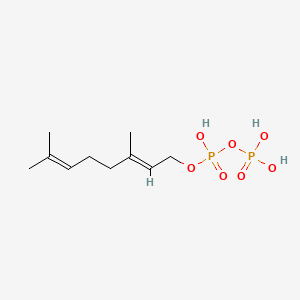

Ethylmagnesium chloride is an alkylmagnesium halide . It plays a role as a Grignard reagent . The molecular formula of Ethylmagnesium chloride is C2H5ClMg .

Synthesis Analysis

While specific synthesis methods for Ethylmagnesium chloride were not found in the search results, it’s known that Grignard reagents like Ethylmagnesium chloride are generally synthesized by reacting the corresponding alkyl halide with magnesium metal in an ether solvent .

Molecular Structure Analysis

The molecular structure of Ethylmagnesium chloride is represented by the linear formula CH3CH2MgCl . Its molecular weight is 88.82 g/mol .

Chemical Reactions Analysis

Ethylmagnesium chloride is used in various chemical reactions. For instance, it has been used in the synthesis of methyl 2-oxobutanoate, using dimethyl-oxalate . It also plays a role in the preparation of cyclobutylmagnesium carbenoids by reacting with 1-chlorocyclobutyl p-tolyl sulfoxides .

Physical And Chemical Properties Analysis

Ethylmagnesium chloride has a molecular weight of 88.82 g/mol . It does not have any hydrogen bond donor but has two hydrogen bond acceptors . The exact mass and monoisotopic mass of Ethylmagnesium chloride are 87.9930195 g/mol .

Scientific Research Applications

Electrochemical Stability of Metal Electrodes

Ethylmagnesium Chloride is used in the study of the electrochemical stability of metal electrodes for reversible magnesium deposition/dissolution in tetrahydrofuran . The different electrodes used changed both the overpotential of magnesium deposition and the reversibility of Mg deposition/dissolution .

Rechargeable Magnesium Batteries

Ethylmagnesium Chloride is used in the development of commercial magnesium batteries . Magnesium batteries have attracted significant interest as low-cost batteries with high electromotive force, capacity, and safety .

Grignard Reagents

Ethylmagnesium Chloride is a Grignard reagent . Grignard reagents are used in a variety of reactions in organic chemistry to form new carbon-carbon bonds.

Synthesis of Organic Compounds

Ethylmagnesium Chloride is used in the synthesis of a variety of organic compounds . It can react with a variety of electrophiles to form new carbon-carbon bonds.

Preparation of Magnesium Alloys

Ethylmagnesium Chloride can be used in the preparation of magnesium alloys . Magnesium alloys have a variety of applications, including in the automotive and aerospace industries .

Research in Ionic Liquids

Ethylmagnesium Chloride is used in research on ionic liquids . Ionic liquids have potential applications in a variety of areas, including as solvents and in electrochemistry .

Safety and Hazards

Ethylmagnesium chloride is a highly flammable liquid and vapor . It releases flammable gases which may ignite spontaneously when in contact with water . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

Future Directions

While specific future directions for Ethylmagnesium chloride were not found in the search results, it’s known that Grignard reagents like Ethylmagnesium chloride continue to be of interest in organic synthesis . They are used in a variety of reactions, and ongoing research is likely to uncover new applications and synthesis methods.

Mechanism of Action

Target of Action

Ethylmagnesium chloride is an organomagnesium compound, commonly known as a Grignard reagent . It primarily targets carbonyl compounds such as aldehydes, ketones, and esters . These compounds play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.

Mode of Action

Ethylmagnesium chloride interacts with its targets through a process known as nucleophilic addition . In this process, the ethyl group in ethylmagnesium chloride acts as a nucleophile, donating a pair of electrons to an electrophilic carbon atom in the carbonyl compound . This results in the formation of a new carbon-carbon bond, effectively adding the ethyl group to the carbonyl compound .

Biochemical Pathways

The primary biochemical pathway affected by ethylmagnesium chloride is the synthesis of alcohols from carbonyl compounds . When ethylmagnesium chloride reacts with an aldehyde or a ketone, a secondary or tertiary alcohol is produced, respectively . When it reacts with an ester, a tertiary alcohol is produced after two additions .

Pharmacokinetics

It’s important to note that grignard reagents are generally sensitive to moisture and air, and they are usually prepared and used in anhydrous (water-free) and oxygen-free conditions .

Result of Action

The result of ethylmagnesium chloride’s action is the formation of new organic compounds. For instance, it can be used in the synthesis of methyl 2-oxobutanoate, using dimethyl-oxalate and ethylmagnesium chloride . Another example is the Kulinkovich Reaction, where it reacts with esters in the presence of a titanium (IV) isopropoxide catalyst to produce cyclopropanol derivatives .

Action Environment

The action of ethylmagnesium chloride is highly dependent on the environmental conditions. It is extremely sensitive to water and air, and it must be handled under anhydrous and inert conditions . The reaction is typically carried out in an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate the reaction .

properties

IUPAC Name |

magnesium;ethane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXQARVHOPWFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883839 | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylmagnesium chloride | |

CAS RN |

2386-64-3 | |

| Record name | Magnesium, chloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B1216154.png)

![5,6-Bis[(2-hydroxyethyl)sulfanyl]benzimidazole-4,7-quinone](/img/structure/B1216169.png)